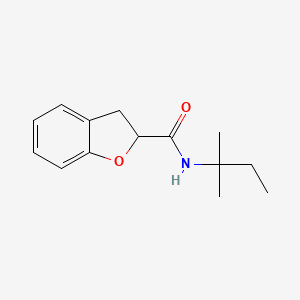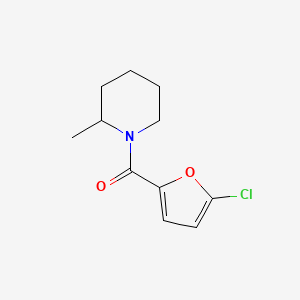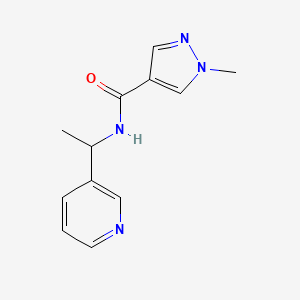![molecular formula C16H23NO2 B7515821 (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone, also known as DMPMM, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as ketones and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has also been shown to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of chiral compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone. However, it has been shown to be relatively non-toxic and has low acute toxicity. (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has also been shown to have low environmental toxicity, making it a safer alternative to other reagents in organic synthesis.
Advantages and Limitations for Lab Experiments
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It is also a versatile reagent that can be used in a wide range of organic reactions. However, (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has some limitations. It is relatively expensive compared to other reagents and may not be suitable for all types of organic reactions.
Future Directions
There are several future directions for the use of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone could also be used as a ligand in the synthesis of new metal complexes for catalytic applications. Additionally, further research is needed to better understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone and its potential applications in organic synthesis.
Synthesis Methods
The synthesis of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone involves the reaction of 3-(methoxymethyl)benzaldehyde with 3,5-dimethylpiperidine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone is relatively straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a building block in the synthesis of various bioactive compounds, including pharmaceuticals, agrochemicals, and natural products. (3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-13(2)10-17(9-12)16(18)15-6-4-5-14(8-15)11-19-3/h4-6,8,12-13H,7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGISDIPQNOHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC(=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)



![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)




